
Tetralithium guanosine triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetralithium guanosine triphosphate is a compound that plays a significant role in various biochemical processes. It is a non-hydrolyzable analog of guanosine triphosphate, which is crucial for energy transfer within cells. This compound is particularly known for its ability to activate guanine-nucleotide-binding proteins, making it a valuable tool in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Tetralithium guanosine triphosphate can be synthesized through a series of chemical reactions involving guanosine and triphosphate groups. The synthesis typically involves the protection of hydroxyl groups, phosphorylation, and subsequent deprotection steps. The reaction conditions often require specific pH levels, temperatures, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization.
化学反应分析
Types of Reactions: Tetralithium guanosine triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different analogs with altered biochemical properties.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can modify the compound’s activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products: The major products formed from these reactions include various analogs of guanosine triphosphate, each with unique biochemical properties that can be utilized in different research applications.
科学研究应用
Tetralithium guanosine triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms of nucleotide interactions.
Biology: The compound is employed in studies involving G-protein-coupled receptors, signal transduction pathways, and enzyme kinetics.
Medicine: It is used in the development of drugs targeting G-protein-coupled receptors and other related pathways.
Industry: The compound is utilized in the production of biochemical assays and diagnostic kits.
作用机制
Tetralithium guanosine triphosphate exerts its effects by activating guanine-nucleotide-binding proteins (G proteins). These proteins play a crucial role in signal transduction pathways, mediating the response of cells to various external stimuli. The compound binds to the G proteins, inducing a conformational change that activates downstream signaling pathways. This activation can lead to various cellular responses, including changes in gene expression, enzyme activity, and cellular metabolism.
相似化合物的比较
Guanosine 5’-[γ-thio]triphosphate tetralithium salt: This compound is similar in structure and function, often used in similar research applications.
Guanosine 5’-O-(3-thiotriphosphate) tetralithium salt: Another analog with comparable biochemical properties.
Uniqueness: Tetralithium guanosine triphosphate is unique due to its non-hydrolyzable nature, which makes it particularly useful in studies where stable activation of G proteins is required. Its ability to resist enzymatic degradation allows for prolonged experimental conditions, providing more reliable and consistent results.
属性
CAS 编号 |
116912-60-8 |
|---|---|
分子式 |
C10H12Li4N5O14P3 |
分子量 |
547.0 g/mol |
IUPAC 名称 |
tetralithium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
InChI 键 |
GWNNTMMGWQMBFN-ZVQJTLEUSA-J |
手性 SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
规范 SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


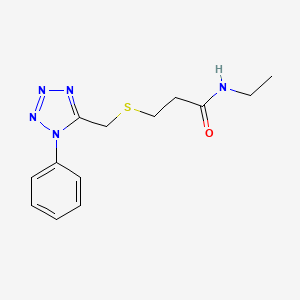


![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)

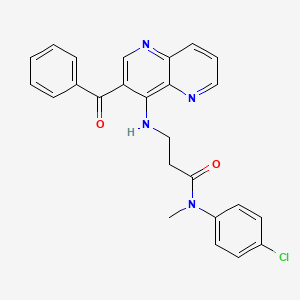

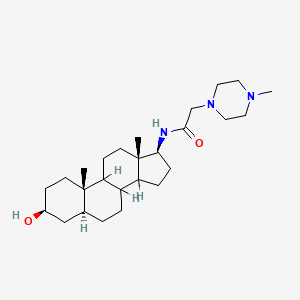
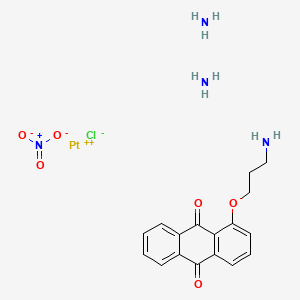


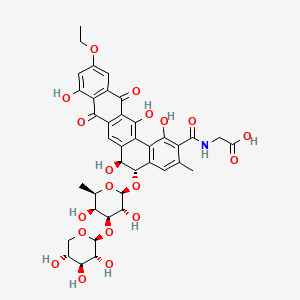

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12749490.png)
